7-chloro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole

Catalog No.
S13805487
CAS No.
M.F
C11H14ClNO
M. Wt
211.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-chloro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-ind...

Product Name

7-chloro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole

IUPAC Name

7-chloro-4-methoxy-3,3-dimethyl-1,2-dihydroindole

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

InChI

InChI=1S/C11H14ClNO/c1-11(2)6-13-10-7(12)4-5-8(14-3)9(10)11/h4-5,13H,6H2,1-3H3

InChI Key

GKURWEBSKGUPHI-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C(C=CC(=C21)OC)Cl)C

7-Chloro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole is a compound belonging to the indole family, characterized by its unique bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. The presence of chlorine and methoxy substituents on the indole framework contributes to its distinct chemical properties. This compound is notable for its potential applications in medicinal chemistry and its role as a structural motif in various bioactive molecules.

The chemical reactivity of 7-chloro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole can be analyzed through several key reactions typical of indoles:

  • Electrophilic Substitution: The indole ring is highly reactive towards electrophiles, particularly at the C3 position. This reactivity allows for various substitution reactions that can introduce different functional groups into the molecule.
  • Nucleophilic Reactions: The nitrogen atom in the indole structure can participate in nucleophilic reactions, allowing for the formation of derivatives through reactions with electrophiles.
  • Cycloaddition Reactions: Indoles can undergo cycloaddition reactions, particularly with dienes in Diels-Alder reactions, leading to the formation of complex polycyclic structures.

Indoles are known for their diverse biological activities, and 7-chloro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole is no exception. Preliminary studies suggest that compounds within this class exhibit:

  • Antimicrobial Properties: Some derivatives demonstrate activity against a range of bacterial strains.
  • Anticancer Activity: Certain indole derivatives have shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Neuroactivity: Indoles are often linked to neurotransmitter systems and may influence serotonin pathways, which could have implications for mood disorders.

The synthesis of 7-chloro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole can be achieved through various methods:

  • Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with suitable carbonyl compounds to form indoles.
  • Cyclization Reactions: Starting from appropriate substituted anilines or phenols, cyclization can be induced using acids or bases to form the indole structure.
  • Substitution Reactions: Chlorination and methoxylation can be performed on pre-existing indole derivatives to introduce the desired substituents.

7-Chloro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole has potential applications in several fields:

  • Pharmaceutical Development: Its derivatives may serve as lead compounds in drug discovery efforts targeting various diseases.
  • Agricultural Chemistry: Compounds with antimicrobial properties could be explored for use in agrochemicals.
  • Material Science: The unique structural properties may lend themselves to applications in organic electronics or photonic devices.

Interaction studies involving 7-chloro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole often focus on its binding affinity with biological targets such as enzymes or receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic effects:

  • Receptor Binding Studies: Investigating how this compound interacts with serotonin receptors could elucidate its effects on mood regulation.
  • Enzyme Inhibition Studies: Assessing its ability to inhibit specific enzymes involved in metabolic pathways may reveal its potential as a therapeutic agent.

Several compounds share structural similarities with 7-chloro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-MethoxyindoleMethoxy group at C5Known for neuroactivity
6-ChloroindoleChlorine at C6Exhibits different reactivity patterns
4-MethylindoleMethyl group at C4Used in studies related to carcinogenesis
7-MethoxyindoleMethoxy group at C7Exhibits anti-inflammatory properties

These compounds highlight the diversity within the indole family while underscoring the unique combination of substituents present in 7-chloro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole that may confer distinct biological activities and chemical reactivities.

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

211.0763918 g/mol

Monoisotopic Mass

211.0763918 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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